What is Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
What is Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Authored by a Senior Application Scientist
Abstract
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine scaffold with a strategically placed aminomethyl side chain and a tert-butoxycarbonyl (Boc) protecting group, offers exceptional synthetic versatility. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its critical applications in drug discovery, and essential safety and handling procedures. The strategic importance of the Boc-protected amine and the piperidine core as a "privileged scaffold" will be explored, providing researchers and drug development professionals with a foundational understanding of its utility in constructing complex, biologically active molecules.
Introduction: The Strategic Value of Protected Piperidines
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional scaffold that can be functionalized to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn influences its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[2] The ability to introduce substituents at various positions allows medicinal chemists to fine-tune binding affinity and selectivity for specific biological targets.[1][2]
The compound tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, often referred to as 1-Boc-2-(aminomethyl)piperidine, capitalizes on this privileged scaffold. The introduction of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves a critical strategic purpose. The Boc group is a widely used protecting group in organic synthesis because it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions. This allows for selective chemical manipulation of the primary amine on the aminomethyl side chain without interference from the piperidine nitrogen, enabling precise, multi-step syntheses of complex target molecules.[3] This combination of a versatile scaffold and orthogonal protecting group strategy makes it an indispensable tool for the synthesis of novel therapeutic agents.[3][4]
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental to its effective use in synthesis and research. The key identifiers and physicochemical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | [5] |
| CAS Number | 370069-31-1 | [5] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [5] |
| Molecular Weight | 214.30 g/mol | [5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CN | [5] |
| InChIKey | PTVRCUVHYMGECC-UHFFFAOYSA-N | [5] |
| Appearance | Typically a colorless oil or low-melting solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [6] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of Boc-protected aminopiperidines can be achieved through various routes, often starting from commercially available piperidine derivatives. A common and efficient method involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.[7][8] The following protocol details a representative synthesis via the reduction of a protected cyanopiperidine, a method valued for its high yields and straightforward execution.
General Synthetic Workflow
The overall strategy involves two main steps: first, the protection of the piperidine nitrogen, and second, the reduction of a nitrile group to the primary amine. This workflow ensures that the more nucleophilic piperidine nitrogen does not interfere with subsequent reactions intended for the primary amine.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: N-Boc Protection of 2-Cyanopiperidine
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Rationale: This step protects the secondary amine of the piperidine ring to prevent it from reacting in subsequent steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation, reacting with the amine to form a stable carbamate. A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acidic byproduct.
-
Procedure:
-
Dissolve 2-cyanopiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-cyanopiperidine-1-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Reduction of the Nitrile to the Primary Amine
-
Rationale: The nitrile group of the intermediate is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst) offers a milder, often safer, alternative.
-
Procedure (using Catalytic Hydrogenation):
-
Dissolve the crude tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) from the previous step in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature for 16-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.
-
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the two reactive sites—the primary amine and the Boc-protected piperidine nitrogen—which can be functionalized sequentially.
Role as a Versatile Synthetic Intermediate
The primary amine of the aminomethyl group serves as a versatile handle for introducing a wide range of functionalities through reactions such as:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Reductive amination: Reacting with aldehydes or ketones to form secondary or tertiary amines.
-
Urea and Thiourea formation: Reacting with isocyanates or isothiocyanates.
After modifying the primary amine, the Boc group can be removed to reveal the piperidine nitrogen, which can then be further functionalized, for example, by acylation or alkylation. This stepwise functionalization is a cornerstone of combinatorial chemistry and library synthesis for drug screening.
Caption: Synthetic utility of the bifunctional scaffold.
Examples in Drug Development
The 2-(aminomethyl)piperidine scaffold is a key component in several classes of bioactive molecules. For instance, it has been integral to the development of potent and selective kappa opioid receptor analgesics.[9][] In these compounds, the piperidine ring often serves as a central scaffold to correctly orient the pharmacophoric elements—an aromatic ring and a basic nitrogen—for optimal receptor binding. The ability to synthesize various derivatives using intermediates like tert-butyl 2-(aminomethyl)piperidine-1-carboxylate allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[] This scaffold is also explored in compounds targeting the central nervous system and in the development of novel enzyme inhibitors.[4][11]
Safety and Handling
As a laboratory chemical, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate requires careful handling to minimize exposure and risk.
Hazard Identification
Based on GHS classifications, this compound presents the following hazards:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Recommended Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12][13]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[15]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Conclusion
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a quintessential example of a modern synthetic building block, embodying the principles of strategic protection and scaffold-based design. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it a valuable asset for medicinal chemists. By enabling the systematic and controlled construction of complex piperidine-containing molecules, it continues to play a crucial role in the discovery and development of the next generation of therapeutic agents.
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2018, June 20). ACS Publications. Retrieved January 9, 2026, from [Link]
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TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. (n.d.). precisionFDA. Retrieved January 9, 2026, from [Link]
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SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. (2023, September 5). Fisher Scientific. Retrieved January 9, 2026, from [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved January 9, 2026, from [Link]
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Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... (2022, September 30). MDPI. Retrieved January 9, 2026, from [Link]
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